molecular formula C12H6N4O4 B025770 1,7-Dinitrophenazine CAS No. 105836-99-5

1,7-Dinitrophenazine

Cat. No.: B025770
CAS No.: 105836-99-5
M. Wt: 270.2 g/mol
InChI Key: XVHUXSNDANREND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dinitrophenazine can be synthesized through the nitration of phenazine. The process involves adding phenazine to a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at 50°C for four days. After the reaction, the solution is poured into ice water, and its pH is adjusted to 9-10 with concentrated sodium hydroxide before extraction with ethyl acetate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

1,7-Dinitrophenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 1,7-diaminophenazine.

    Substitution: Formation of various substituted phenazine derivatives.

Scientific Research Applications

1,7-Dinitrophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dinitrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species, causing oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dinitrophenazine
  • 1,9-Dinitrophenazine
  • 3,7-Dinitrophenazine

Uniqueness

1,7-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to other dinitrophenazine isomers, this compound exhibits distinct antimicrobial and antitumor properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,7-dinitrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-15(18)7-4-5-8-10(6-7)13-9-2-1-3-11(16(19)20)12(9)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHUXSNDANREND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147361
Record name Phenazine, 1,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105836-99-5
Record name Phenazine, 1,7-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105836995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 1,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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